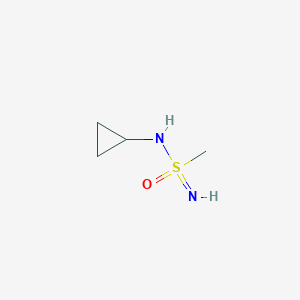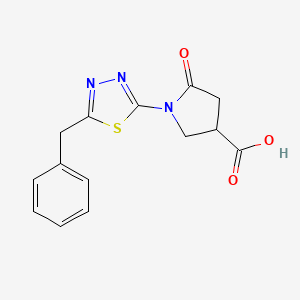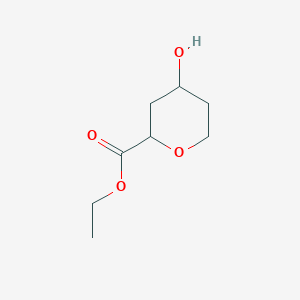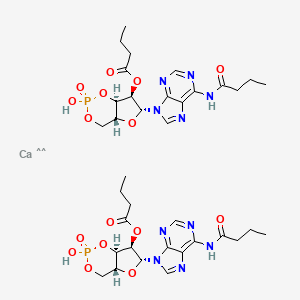
N-Cyclopropylmethanesulfonoimidamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Asymmetric Synthesis and Catalysis
- N-Cyclopropylmethanesulfonoimidamide derivatives have been utilized in asymmetric synthesis, particularly in the context of cyclopropanation reactions. For example, Davies et al. (1996) and Davies et al. (1994) explored the use of rhodium(II) N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes, leading to the synthesis of functionalized cyclopropanes in a highly diastereoselective and enantioselective mode (Davies et al., 1996) (Davies et al., 1994).
Host-Guest Chemistry and Nanoporous Materials
- Cyclophanes, which can be synthesized using derivatives of N-Cyclopropylmethanesulfonoimidamide, have been studied for their potential in host-guest chemistry and the development of nanoporous materials. Slone et al. (1998) discussed the synthesis of transition-metal cyclophanes and their applications in binding molecular guests and as elements in sensing devices (Slone et al., 1998).
Cycloaddition Reactions
- Compounds related to N-Cyclopropylmethanesulfonoimidamide have been employed in cycloaddition reactions. For instance, Minami et al. (1975) reported the reaction of N-sulfinylsulfonamides with ketenimines, leading to the formation of amidine derivatives, highlighting the versatility of these compounds in synthetic chemistry (Minami et al., 1975).
Polymer Synthesis and Material Science
- Research by Hoye et al. (2001) expanded the use of beta-trimethylsilylethanesulfonamides, related to N-Cyclopropylmethanesulfonoimidamide, in the synthesis of polyazamacrocyclic compounds, which are crucial in the field of polymer synthesis and material science (Hoye et al., 2001).
Chemoselective N-Acylation
- Kondo et al. (2000) demonstrated the use of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides in achieving chemoselective N-acylation, an essential reaction in organic synthesis (Kondo et al., 2000).
Supramolecular Chemistry
- Ramaiah et al. (2010) highlighted the use of functionalized cyclophanes, derivable from compounds similar to N-Cyclopropylmethanesulfonoimidamide, for optical recognition of biomolecules, emphasizing their significance in supramolecular chemistry and molecular recognition (Ramaiah et al., 2010).
Unique Chemical Transformations
- Weatherhead-Kloster and Corey (2006) explored the unique chemical transformations of cyclopropenes, which can be synthesized from N-Cyclopropylmethanesulfonoimidamide-related compounds, providing valuable insights into the reactivity of these structures (Weatherhead-Kloster & Corey, 2006).
Safety And Hazards
Propriétés
IUPAC Name |
N-(methylsulfonimidoyl)cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2OS/c1-8(5,7)6-4-2-3-4/h4H,2-3H2,1H3,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDLOWSPIJMQJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)NC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropylmethanesulfonoimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-amino-1-(3-fluorophenyl)-7,7-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383847.png)

![1-(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B1383849.png)
![4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383850.png)
![4-amino-1-(3-fluorophenyl)-7-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383851.png)
![5-Tert-butyl 7-ethyl 5-azaspiro[2.4]heptane-5,7-dicarboxylate](/img/structure/B1383852.png)


![1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrobromide](/img/structure/B1383858.png)
![1-Bromo-4-fluoro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B1383860.png)
![1-(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one](/img/structure/B1383863.png)
![(4aR,7aS)-1-(pyridin-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide trihydrochloride](/img/structure/B1383865.png)
![5-Butyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1383866.png)